molecular formula C26H25N3O3S B2999012 N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-43-5

N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2999012
CAS No.: 862826-43-5
M. Wt: 459.56
InChI Key: RDBCXHLWJFNFFR-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a structurally complex molecule featuring an indole core modified with a thioether-linked 2-((3-methoxyphenyl)amino)-2-oxoethyl group and a benzamide-terminated ethyl chain.

Properties

IUPAC Name

N-[2-[3-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-32-21-11-7-10-20(16-21)28-25(30)18-33-24-17-29(23-13-6-5-12-22(23)24)15-14-27-26(31)19-8-3-2-4-9-19/h2-13,16-17H,14-15,18H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBCXHLWJFNFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

Structural Overview

The compound features a unique structural arrangement that includes an indole core, a benzamide moiety, and a thioether linkage. This configuration is significant for its biological interactions.

Component Description
Indole Core Provides potential for interaction with biological targets
Benzamide Moiety Enhances solubility and bioavailability
Thioether Linkage Facilitates metabolic stability

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines. The mechanism involves the down-regulation of critical proteins such as cyclin-dependent kinase 1 (CDK1), cyclin A2, and cdc25c, alongside modulation of apoptotic markers like Bcl-2 and cleaved caspases.

Key Findings:

  • Cell Cycle Arrest : Induces G2/M phase arrest.
  • Apoptosis Promotion : Enhances apoptotic pathways through protein modulation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. It exhibits effectiveness against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin in some cases . The structural features of the compound contribute to its ability to disrupt bacterial cell processes.

Antimicrobial Efficacy Data:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison to Ampicillin
Staphylococcus aureus8 µg/mLSuperior
Escherichia coli16 µg/mLComparable

Study 1: Anticancer Mechanism Exploration

A study focused on the mechanism of action revealed that this compound significantly inhibited tumor growth in xenograft models. The results indicated a reduction in tumor size correlated with increased apoptosis markers in treated groups compared to controls .

Study 2: Antimicrobial Assessment

Another investigation evaluated the antimicrobial properties against a panel of pathogens. The compound was tested using standard disk diffusion methods, demonstrating zones of inhibition comparable to leading antibiotics . This study underscored the potential for developing new antimicrobial agents from this class of compounds.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Modifications : Replacing indole with benzimidazole (W1) or introducing oxadiazole () alters electronic properties and binding interactions.
  • Substituent Effects : The 3-methoxyphenyl group in the target compound likely improves solubility compared to nitro groups (W1, ) but may reduce electrophilicity.
  • Linkage Chemistry : Thioether bridges (target compound, W1, ) vs. sulfonamide (3r) or dual benzamide (7a) linkages influence conformational flexibility and metabolic stability .

Physicochemical Properties and Drug-Likeness

  • Molecular Weight : The target compound’s estimated molecular weight (~450–500 g/mol) aligns with Lipinski’s rule of five, similar to analogs in –10 .
  • Polar Groups : The thioether and benzamide groups balance hydrophobicity, while the 3-methoxyphenyl may reduce crystallinity compared to fluorinated () or nitro-substituted (W1) analogs .

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